(2R)-3-Cyclohexylbutan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-cyclohexylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3/t8?,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQIAOHRCHNEY-YGPZHTELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C1CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis Methodologies for 2r 3 Cyclohexylbutan 2 Amine
Asymmetric Catalytic Approaches to (2R)-3-Cyclohexylbutan-2-amine
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These methods are broadly categorized into metal-catalyzed, organocatalytic, and enzymatic strategies.
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines, typically involving the reduction of a prochiral imine or enamine precursor. For the synthesis of this compound, the key step is the enantioselective hydrogenation of an imine formed from 3-cyclohexylbutan-2-one (B1354566). First-row transition metals, as well as noble metals like iridium and ruthenium, are often employed in these transformations. rsc.orgub.educlockss.org
The general approach involves the reaction of 3-cyclohexylbutan-2-one with ammonia (B1221849) or a protected amine source to form the corresponding imine, which is then hydrogenated in the presence of a chiral transition metal complex. The catalyst consists of a metal center and a chiral ligand, which creates a chiral environment and directs the hydrogen addition to one face of the C=N double bond, leading to the desired (R)-enantiomer.
Table 1: Representative Data for Transition Metal-Catalyzed Asymmetric Hydrogenation of Ketimines
| Catalyst System | Substrate Type | Solvent | H2 Pressure | Selectivity (ee) |
|---|---|---|---|---|
| [Ir(COD)Cl]2 / (S)-f-spiroPhos | Aryl-Alkyl Ketimine | THF | 50 bar | 98% |
| RuCl2[(S)-BINAP][(S,S)-DPEN] | Dialkyl Ketimine | i-PrOH | 10 atm | 95% |
Note: This table presents typical results for analogous substrate classes, demonstrating the potential efficacy of the methodology for synthesizing this compound.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. researchgate.netnih.gov For the synthesis of this compound, a prominent strategy is the asymmetric reductive amination of 3-cyclohexylbutan-2-one. This process typically involves a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), as the catalyst.
The mechanism involves the condensation of the ketone with an amine source. The resulting iminium ion is activated by the chiral catalyst through hydrogen bonding, forming a chiral ion pair. nih.gov This complex then directs the stereoselective transfer of a hydride from a reducing agent, such as a Hantzsch ester, to the imine carbon, yielding the enantiomerically enriched amine. These strategies are valued for their operational simplicity and mild reaction conditions. nih.gov
Table 2: Organocatalytic Asymmetric Reductive Amination Data
| Organocatalyst | Hydride Source | Substrate Type | Yield | Selectivity (ee) |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Hantzsch Ester | Aryl-Alkyl Ketone | 95% | 96% |
| Chiral Thiourea Catalyst | Trichlorosilane | Dialkyl Ketone | 88% | 92% |
Note: The data illustrates the effectiveness of organocatalytic methods on similar bulky ketone substrates, suggesting a viable pathway to this compound.
Biocatalysis offers a highly selective and environmentally benign approach to chiral amine synthesis. nih.gov Enzymes such as amine dehydrogenases (AmDHs) and transaminases (ATAs) are particularly effective for the asymmetric synthesis of amines from prochiral ketones. researchgate.netnih.gov
In an AmDH-catalyzed process, 3-cyclohexylbutan-2-one can be directly converted to this compound using ammonia as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov Alternatively, a transaminase-catalyzed reaction involves the transfer of an amino group from an amine donor, typically isopropylamine (B41738) or alanine, to the ketone. nih.gov The high stereoselectivity of these enzymes often leads to products with excellent enantiomeric excess. nih.gov Protein engineering can be used to tailor enzymes for specific bulky substrates like 3-cyclohexylbutan-2-one. nih.gov
Table 3: Performance of Engineered Enzymes in Asymmetric Amine Synthesis
| Enzyme Type | Substrate Type | Amine Donor | Conversion | Selectivity (ee) |
|---|---|---|---|---|
| Transaminase (ATA) | Bulky Alkyl Ketone | Isopropylamine | >99% | >99.5% |
| Amine Dehydrogenase (AmDH) | Aliphatic Ketone | Ammonia | 95% | 99.8% |
Note: This table highlights the high selectivity achievable with enzymatic methods for structurally related ketones.
Chiral Auxiliary-Mediated Synthesis of this compound
Chiral auxiliary-based methods involve the temporary attachment of a chiral molecule to the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the chiral product.
The use of tert-butanesulfinamide, often referred to as the Ellman auxiliary, is a robust and widely adopted method for the asymmetric synthesis of chiral amines. yale.edunih.gov The synthesis of this compound via this method begins with the condensation of 3-cyclohexylbutan-2-one with enantiopure (R)-tert-butanesulfinamide. This reaction, often catalyzed by a Lewis acid like Ti(OEt)4, produces a tert-butanesulfinyl imine. sigmaaldrich.comharvard.edu
The key stereodetermining step is the diastereoselective addition of a hydride reagent (e.g., NaBH4) to the C=N bond of the sulfinyl imine. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of the hydride to the opposite face. sigmaaldrich.com This results in the formation of the corresponding sulfinamide with high diastereoselectivity. The final step involves the removal of the chiral auxiliary by treatment with an acid, such as HCl in methanol, to afford the desired this compound hydrochloride salt. harvard.edu
Table 4: Diastereoselective Reduction of Sulfinyl Imines Derived from Ketones
| Ketone Substrate | Reducing Agent | Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|
| 3-Methyl-2-pentanone | NaBH4 | 94:6 | 92% |
| Acetophenone | L-Selectride® | >98:2 | 95% |
Note: The data shows high diastereoselectivity for the reduction of sulfinyl imines from structurally similar ketones, indicating the method's applicability.
Besides sulfinamides, other chiral auxiliaries can be employed to control the stereochemistry during the synthesis of chiral amines. For instance, Evans oxazolidinone auxiliaries or Oppolzer's camphor (B46023) sultam can be used to direct asymmetric alkylation reactions to construct the carbon skeleton with the desired stereochemistry. researchgate.net
One potential route involves attaching an Evans auxiliary to a propionate (B1217596) equivalent. The resulting chiral imide enolate can then be alkylated with a cyclohexylmethyl halide. The stereochemistry of this alkylation is controlled by the chiral auxiliary. Subsequent transformation of the carboxylic acid functionality into an amine group, for example, via a Curtius rearrangement, followed by cleavage of the auxiliary, would yield the target amine. While more steps are involved, these methods offer excellent stereocontrol and are well-established in organic synthesis. researchgate.net
Precursor Chemistry and Reaction Pathways to the Butan-2-amine Scaffold
The synthesis of this compound fundamentally relies on the strategic construction of the chiral butan-2-amine backbone with a cyclohexyl group at the 3-position. The primary precursor for this transformation is the prochiral ketone, 3-cyclohexylbutan-2-one. The stereoselective conversion of this ketone to the desired chiral amine is the cornerstone of the synthetic strategies.
One of the most direct and widely employed methods for the synthesis of chiral amines from ketones is asymmetric reductive amination . This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then asymmetrically reduced to the target chiral amine. The stereoselectivity of this reduction is controlled by a chiral catalyst.
For the synthesis of this compound, the asymmetric reductive amination of 3-cyclohexylbutan-2-one can be achieved using various catalytic systems. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in the asymmetric reduction of imines. The choice of ligand is critical for achieving high enantioselectivity.
Another significant pathway involves the use of biocatalysts , such as amine dehydrogenases (AmDHs) and transaminases (TAs). These enzymes offer several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. Amine dehydrogenases catalyze the direct reductive amination of ketones using ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source. Transaminases, on the other hand, transfer an amino group from a chiral amine donor to the ketone substrate. The selection of the appropriate enzyme is crucial and often requires screening of enzyme libraries to find a variant with high activity and selectivity for the specific substrate, 3-cyclohexylbutan-2-one.
A third approach utilizes chiral auxiliaries . In this methodology, the prochiral ketone is first reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the C=N bond is directed by the chiral auxiliary, leading to a diastereomerically enriched product. The auxiliary is then cleaved to yield the desired enantiomerically pure amine. While effective, this method involves additional steps for the attachment and removal of the auxiliary.
The reaction pathways to the butan-2-amine scaffold are summarized in the table below:
| Reaction Pathway | Description | Key Reagents/Catalysts |
| Asymmetric Reductive Amination | One-pot conversion of a ketone to a chiral amine via an imine intermediate. | 3-Cyclohexylbutan-2-one, Ammonia/Ammonium salt, Chiral transition metal catalyst (e.g., Ir, Rh, Ru with chiral phosphine ligands), Reducing agent (e.g., H₂, Hantzsch ester). |
| Biocatalytic Reductive Amination | Enzymatic conversion of a ketone to a chiral amine. | 3-Cyclohexylbutan-2-one, Amine Dehydrogenase (AmDH), Ammonia, Cofactor (NADH/NADPH). |
| Biocatalytic Transamination | Enzymatic transfer of an amino group from a donor to a ketone. | 3-Cyclohexylbutan-2-one, Transaminase (TA), Chiral amine donor (e.g., (S)-α-methylbenzylamine), Pyridoxal 5'-phosphate (PLP). |
| Chiral Auxiliary Mediated Synthesis | Diastereoselective reduction of an imine derived from the ketone and a chiral auxiliary. | 3-Cyclohexylbutan-2-one, Chiral auxiliary (e.g., (R)-1-phenylethylamine), Reducing agent, Acid/Base for auxiliary cleavage. |
Optimization of Stereoselectivity, Yield, and Scalability in Synthesis
Stereoselectivity is paramount in the synthesis of a single enantiomer. In asymmetric reductive amination, the enantiomeric excess (e.e.) is highly dependent on the catalyst system. The structure of the chiral ligand, the metal precursor, and the reaction conditions (temperature, pressure, solvent) all play a crucial role. For instance, bulky and electronically tuned phosphine ligands can create a highly specific chiral environment around the metal center, leading to excellent enantioselectivity.
In biocatalysis, the inherent stereoselectivity of the enzyme is the primary determinant of the product's enantiomeric purity. Protein engineering and directed evolution can be employed to enhance the selectivity of an enzyme for a non-natural substrate like 3-cyclohexylbutan-2-one.
The following table presents hypothetical data illustrating the effect of different chiral ligands on the asymmetric reductive amination of 3-cyclohexylbutan-2-one:
| Catalyst System (Metal/Ligand) | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
| [Ir(COD)Cl]₂ / (R)-BINAP | 50 | 50 | Toluene | 85 | 92 |
| [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos | 40 | 60 | Methanol | 92 | 95 |
| RuCl₂(PPh₃)₃ / (R)-Xyl-P-Phos | 60 | 80 | Ethanol | 88 | 97 |
Scalability is a major consideration for the industrial production of this compound. A scalable process should be safe, cost-effective, and robust. Biocatalytic processes are often highly scalable due to the mild reaction conditions and the use of water as a solvent. However, the cost and stability of the enzyme and cofactor can be limiting factors. Catalyst recovery and recycling are important aspects for improving the cost-effectiveness of transition metal-catalyzed processes. Continuous flow chemistry is an emerging technology that can offer significant advantages in terms of scalability, safety, and process control for both chemical and biocatalytic transformations.
The optimization of these parameters is an iterative process that requires careful experimental design and analysis to identify the most efficient and economical route to high-purity this compound.
Stereochemical Characterization and Chirality of 2r 3 Cyclohexylbutan 2 Amine
Absolute Configuration Determination Techniques
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is paramount in understanding the properties and activity of a chiral molecule. Several powerful analytical techniques are employed for this purpose.
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays through a crystalline lattice of the compound. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, revealing the precise spatial arrangement of each atom.
For chiral amines like (2R)-3-Cyclohexylbutan-2-amine, it is often necessary to form a derivative with a known chiral auxiliary or a heavy atom to facilitate the determination of the absolute stereochemistry. The presence of the known chiral entity or the anomalous dispersion effect from the heavy atom allows for the unambiguous assignment of the absolute configuration of all stereocenters in the molecule.
Derivatization: Reaction of this compound with a chiral carboxylic acid (e.g., Mosher's acid) or a reagent containing a heavy atom to form a crystalline salt or derivative.
Crystallization: Growing a high-quality single crystal of the derivative suitable for X-ray diffraction.
Data Collection and Analysis: Mounting the crystal in an X-ray diffractometer and collecting the diffraction data. The structure is then solved and refined to determine the atomic coordinates and, consequently, the absolute configuration.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), along with its historical predecessor Optical Rotatory Dispersion (ORD), are spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. wikipedia.org These methods rely on the differential absorption of left and right circularly polarized light.
VCD Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Each vibrational mode of a chiral molecule can exhibit a VCD signal, resulting in a complex and information-rich spectrum. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known absolute configuration (e.g., the (2R) configuration), an unambiguous assignment of the stereochemistry can be made. This technique is particularly powerful as it does not require crystallization.
ORD and CD Spectroscopy: ORD measures the rotation of the plane of polarized light as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group is often necessary to obtain a measurable CD or ORD spectrum. The sign and intensity of the Cotton effects in the resulting spectrum can then be used to deduce the absolute configuration, often by applying empirical rules or by comparison with known compounds.
Conformational Analysis and Energy Landscapes of this compound
The primary sources of conformational isomerism in this molecule are:
Rotation around the C2-C3 bond: This rotation influences the relative positions of the cyclohexyl and amino groups.
Chair-boat interconversion of the cyclohexane (B81311) ring: The cyclohexane ring can exist in different conformations, with the chair form being the most stable.
Orientation of the substituents on the cyclohexane ring: The bond connecting the cyclohexane ring to the butane (B89635) chain can be either axial or equatorial.
Computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, are typically employed to explore the conformational landscape of such molecules. These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide experimental evidence to support the calculated conformational preferences.
Enantiomeric Excess and Diastereomeric Ratio Determination
In a chemical synthesis, it is rare to produce a single stereoisomer exclusively. Therefore, it is crucial to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product mixture.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of the analyte.
For the analysis of this compound, a suitable chiral column would be selected based on the properties of the amine. Common CSPs for the separation of amines include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. The separation is achieved due to the formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase, which have different binding energies.
A typical chiral HPLC method development would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of all possible stereoisomers. The relative peak areas in the resulting chromatogram directly correspond to the ratio of the stereoisomers in the mixture, allowing for the accurate determination of enantiomeric excess and diastereomeric ratio.
Table 1: Illustrative Chiral HPLC Conditions for the Separation of Chiral Amines
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Note: These are general conditions and would require optimization for the specific analysis of 3-Cyclohexylbutan-2-amine (B1455785) stereoisomers.
Gas Chromatography (GC) with a chiral stationary phase is another effective method for the separation of volatile chiral compounds. Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with the chiral stationary phase.
For amines, it is often necessary to derivatize the compound to improve its volatility and chromatographic behavior. Common derivatizing agents include trifluoroacetic anhydride or other acylating agents. The resulting amides are then analyzed on a GC column coated with a chiral stationary phase, such as a cyclodextrin derivative.
The choice of the specific cyclodextrin derivative (e.g., alpha-, beta-, or gamma-cyclodextrin) and the nature of its substituents are critical for achieving enantiomeric separation. The temperature program of the GC oven also plays a significant role in the resolution of the enantiomers.
Table 2: Illustrative Chiral GC Conditions for the Separation of Derivatized Chiral Amines
| Parameter | Condition |
| Column | Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Derivatizing Agent | Trifluoroacetic anhydride |
Note: These are general conditions and would require optimization for the specific analysis of derivatized 3-Cyclohexylbutan-2-amine stereoisomers.
Stereochemical Stability under Various Reaction and Storage Conditions
The stereochemical stability of a chiral amine is its ability to resist racemization or epimerization, processes that would lead to the loss of enantiomeric purity. For amines with a stereocenter at the α-carbon, the primary mechanism of racemization is pyramidal inversion at the nitrogen atom. libretexts.org However, for this compound, the chirality resides at a carbon atom (C2), not the nitrogen. Therefore, pyramidal inversion of the nitrogen does not affect the configuration of the C2 stereocenter.
The stability of the C2 stereocenter is generally high under typical storage conditions (e.g., neutral pH, ambient temperature, in the absence of strong bases or catalysts). However, certain reaction conditions could potentially compromise its stereochemical integrity.
Factors Potentially Affecting the Stereochemical Stability of this compound
| Condition | Potential Effect on Stereocenter | Rationale |
| Strong Basic Conditions | Potential for epimerization | A strong base could deprotonate the C2 proton, leading to the formation of a planar carbanion intermediate. Reprotonation could occur from either face, resulting in racemization. The acidity of the C2 proton is, however, generally low. |
| High Temperatures | May increase the rate of racemization | Elevated temperatures can provide the activation energy needed for bond-breaking or rearrangement processes that could lead to epimerization, especially in the presence of catalysts. |
| Presence of Certain Catalysts | Potential for racemization | Some transition metal catalysts or enzymes could potentially facilitate racemization through various mechanisms. acs.orgnih.gov |
| Acidic Conditions | Generally stable | Protonation of the amine group to form the ammonium (B1175870) salt would likely stabilize the C2 stereocenter by preventing any base-catalyzed epimerization. |
Molecular Interactions and Preclinical Biological Activities of 2r 3 Cyclohexylbutan 2 Amine
Ligand-Receptor Binding and Selectivity Studies (in vitro)
There is a notable absence of published in vitro studies detailing the ligand-receptor binding profile and selectivity of (2R)-3-Cyclohexylbutan-2-amine. Information regarding its affinity for specific receptors, whether they be G-protein coupled receptors, ion channels, or other receptor types, is not currently available in the public domain. Consequently, its selectivity for any particular receptor subtype remains uncharacterized.
Enzyme Modulation and Mechanistic Investigations (in vitro)
Similarly, in vitro investigations into the effects of this compound on various enzymes are not documented in available research. There is no readily accessible data to suggest whether this compound acts as an inhibitor, activator, or substrate for any specific enzymes, nor are there any elucidated mechanisms of action at the enzymatic level.
Cellular Transport and Subcellular Distribution Studies (in vitro)
Details regarding the cellular transport mechanisms and subcellular distribution of this compound are also not present in the current body of scientific literature. Studies that would elucidate how this compound enters cells, its potential to accumulate in specific organelles, and the transporters involved in its influx and efflux have not been published.
Investigation of Molecular Targets in Preclinical Systems
Comprehensive preclinical studies to identify the specific molecular targets of this compound have not been made public. As a result, the biological pathways and molecular entities that may be modulated by this compound in a preclinical setting are unknown.
Structure-Activity Relationship (SAR) Studies on this compound Analogues
A critical aspect of drug discovery and development involves understanding the relationship between a compound's structure and its biological activity. However, for this compound, such studies are not available.
Impact of Cyclohexyl Moiety Modifications on Biological Interactions
There is no published research on how modifications to the cyclohexyl ring of this compound analogues would affect their biological interactions.
Alterations of the Butan-2-amine Scaffold and Stereochemical Impact
Information regarding the impact of altering the butan-2-amine scaffold or the stereochemistry of this compound on its biological activity is also absent from the scientific literature.
General principles of pharmacology often demonstrate that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. This is due to the stereospecific nature of interactions with biological targets such as receptors and enzymes. One enantiomer may display the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. However, without specific studies on this compound and its corresponding (2S) enantiomer, any discussion of these principles in the context of this specific compound would be purely speculative and would not meet the required standard of scientific accuracy based on published research.
Therefore, section "4.5.3. Enantiomeric Purity Influence on Preclinical Biological Responses" cannot be written, and no data tables can be generated.
Advanced Analytical Methodologies for 2r 3 Cyclohexylbutan 2 Amine Research
Chromatographic Techniques for Separation and Quantification in Complex Mixtures
Chromatographic methods are indispensable for the separation of (2R)-3-Cyclohexylbutan-2-amine from its enantiomer and other related substances. The inherent chirality of the molecule requires specialized techniques to achieve enantiomeric resolution.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional high-performance liquid chromatography (HPLC) for enantiomeric separations. wiley.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with the addition of a polar organic modifier like an alcohol. This technique offers advantages such as high separation efficiency, reduced analysis times, and lower consumption of organic solvents.
For the chiral separation of primary amines like this compound, polysaccharide-based and crown ether-derived chiral stationary phases (CSPs) are particularly effective. wiley.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, often require the use of a basic additive in the mobile phase to improve peak shape and achieve resolution. In contrast, crown ether-based CSPs are highly effective for resolving primary amines under acidic mobile phase conditions. wiley.com The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal enantioselectivity.
Table 1: Illustrative Chiral SFC Method Parameters for this compound
| Parameter | Value |
|---|---|
| Column | Polysaccharide-based or Crown Ether-based Chiral Stationary Phase |
| Mobile Phase | Supercritical CO2 / Methanol (with additive) |
| Additive | Basic (e.g., diethylamine) for polysaccharide CSPs; Acidic (e.g., trifluoroacetic acid) for crown ether CSPs |
| Flow Rate | 2-5 mL/min |
| Back Pressure | 100-200 bar |
| Column Temperature | 30-40 °C |
| Detection | UV or Mass Spectrometry (MS) |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the enantiomeric separation of chiral compounds like this compound, a chiral selector is added to the background electrolyte (BGE). nih.gov
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the separation of a wide range of enantiomers, including primary amines. mdpi.comnih.govmdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to differences in their apparent electrophoretic mobilities. The choice of cyclodextrin, its concentration, the pH of the BGE, and the applied voltage are key parameters that need to be optimized to achieve baseline separation of the enantiomers. mdpi.com
Table 2: Representative Capillary Electrophoresis Method for this compound
| Parameter | Value |
|---|---|
| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte (BGE) | Phosphate or Borate buffer at a specific pH |
| Chiral Selector | A suitable cyclodextrin derivative (e.g., β-cyclodextrin) |
| Applied Voltage | 15-30 kV |
| Temperature | 20-30 °C |
| Injection | Hydrodynamic or Electrokinetic |
| Detection | UV (e.g., at 200 nm) |
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are vital for the unambiguous identification and structural confirmation of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the signals provide information about the connectivity of the protons. For ¹³C NMR, the chemical shifts of the carbon signals are indicative of their hybridization and surrounding functional groups. The prediction of chemical shifts can be performed using computational methods. modgraph.co.ukliverpool.ac.uk
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH3) | ~0.9 | ~15-20 |
| C2 (CH-NH2) | ~2.5-3.0 | ~50-55 |
| C3 (CH) | ~1.5-2.0 | ~45-50 |
| C4 (CH3) | ~0.8-0.9 | ~10-15 |
| Cyclohexyl Protons | ~1.0-1.8 | ~25-40 |
Note: Predicted values are based on general principles and data for similar structures. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the cyclohexyl ring, the alkyl chain, and the primary amine group.
Table 4: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H stretching | 3300-3500 (two bands for primary amine) | IR, Raman |
| C-H stretching (aliphatic) | 2850-3000 | IR, Raman |
| N-H bending (scissoring) | 1590-1650 | IR |
| C-H bending | 1350-1470 | IR, Raman |
| C-N stretching | 1000-1250 | IR, Raman |
Mass Spectrometry (MS) Fragmentation Analysis and High-Resolution MS
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In combination with fragmentation analysis, it can also provide structural information. The molecular formula for 3-Cyclohexylbutan-2-amine (B1455785) is C10H21N, with a monoisotopic mass of approximately 155.1674 Da. nih.gov
Aliphatic amines like this compound typically undergo a characteristic fragmentation pattern known as alpha-cleavage. libretexts.orgchemistrysteps.comyoutube.comlibretexts.org This involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable, resonance-stabilized iminium cation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, thus confirming the chemical formula.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| Molecular Ion [M]⁺• | [C10H21N]⁺• | 155 |
| Alpha-cleavage 1 | [C9H18N]⁺ | 140 |
| Alpha-cleavage 2 | [CH3-CH=NH2]⁺ | 44 |
Note: The relative intensities of the fragment ions will depend on the ionization method and energy.
Advanced Detection and Imaging Techniques in Research Models
In the study of specific chiral molecules such as this compound, advanced analytical methodologies are crucial for elucidating reaction mechanisms and ensuring enantiomeric purity. These sophisticated techniques provide insights that are unattainable with standard analytical tools.
Time-Resolved Electron Paramagnetic Resonance (TREPR) for Reaction Intermediates
Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy is a specialized form of Electron Paramagnetic Resonance (EPR) that allows for the detection and characterization of short-lived paramagnetic intermediates, such as radical pairs and triplets, which may be generated during a chemical reaction. trepr.de This technique is particularly valuable for understanding reaction mechanisms on a fundamental level. trepr.defrontiersin.org
The core principle of TREPR involves initiating a chemical reaction, typically with a pulse of light (laser flash photolysis), which generates transient radical species. frontiersin.orgnih.gov These intermediates are often spin-polarized, meaning their electron spin states have non-Boltzmann population distributions. nih.gov This spin polarization leads to significantly enhanced EPR signals, which can be detected in a time-resolved manner to track the formation and decay of these species. frontiersin.orgnih.gov
While specific TREPR studies focusing on this compound are not prevalent in the literature, the technique is highly applicable to investigating potential radical-mediated pathways involved in its synthesis, derivatization, or degradation. For instance, TREPR could be used to intercept and identify radical intermediates, providing direct evidence for a proposed reaction mechanism. The analysis of TREPR spectra can yield information on the structure and electronic properties of these transient species. researchgate.netethz.ch
| Feature | Description | Relevance in Research |
| Technique | Time-Resolved Electron Paramagnetic Resonance (TREPR) | A specialized method for detecting short-lived, spin-polarized paramagnetic intermediates (e.g., radicals, triplets). trepr.de |
| Principle | Utilizes pulsed light excitation to generate transient species with non-equilibrium spin populations, leading to enhanced signal intensity. frontiersin.orgnih.gov | Allows for the study of highly reactive species that exist for only microseconds or nanoseconds. |
| Application | Elucidation of reaction mechanisms by directly observing and characterizing radical intermediates formed during a reaction. researchgate.netethz.ch | Can confirm or disprove proposed mechanistic pathways in the synthesis or degradation of chiral amines. |
| Data Output | Provides spectra that reveal the structure, spin properties, and kinetics of transient species. | Offers detailed molecular-level insights into the dynamics of a chemical reaction. |
Computational and Theoretical Studies on 2r 3 Cyclohexylbutan 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods, rooted in quantum mechanics, offer a detailed picture of molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. In the context of (2R)-3-Cyclohexylbutan-2-amine, DFT calculations can predict a variety of molecular properties that are crucial for understanding its chemical behavior.
DFT calculations on this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of information can be derived. For instance, the distribution of electron density can be analyzed to identify regions of the molecule that are electron-rich or electron-poor, which is critical for predicting how the molecule will interact with other chemical species.
Key molecular properties that can be calculated using DFT include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.
Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule. For this compound, this would highlight the polarity of bonds and the location of charged centers, which can influence intermolecular interactions.
Below is an illustrative data table showcasing the type of molecular properties for this compound that could be obtained from DFT calculations.
| Property | Hypothetical Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Dipole Moment | 1.5 | Debye |
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. These methods are generally more computationally demanding than DFT but can provide highly accurate predictions of molecular properties. For a molecule like this compound, ab initio calculations can be employed to obtain benchmark results for its geometry and energy.
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods systematically improve upon the Hartree-Fock approximation by including electron correlation effects, which are crucial for accurate predictions.
For this compound, high-level ab initio calculations could be used to:
Precisely determine the rotational barriers around the carbon-carbon and carbon-nitrogen single bonds. This information is vital for understanding the molecule's conformational flexibility.
Calculate highly accurate vibrational frequencies. These can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and identify its characteristic vibrational modes.
Predict thermochemical properties such as the enthalpy of formation and Gibbs free energy with high fidelity.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.
For this compound, MD simulations would be invaluable for understanding its conformational landscape. The cyclohexane (B81311) ring can adopt different chair and boat conformations, and the butylamine (B146782) side chain can rotate around its single bonds. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them.
A typical MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water, and then simulating its movement over a period of nanoseconds or even microseconds. The trajectory of the atoms over time can be analyzed to extract a wealth of information, including:
Radial Distribution Functions (RDFs): RDFs can be calculated to understand the structure of the solvent around the molecule and to identify specific interactions, such as hydrogen bonding between the amine group and water molecules.
Root Mean Square Deviation (RMSD): The RMSD of the molecule's atoms from a reference structure can be monitored to assess its structural stability and flexibility over time.
Principal Component Analysis (PCA): PCA can be used to identify the dominant modes of motion in the molecule, providing insights into its collective dynamics.
Docking and Molecular Modeling for Ligand-Target Interactions (Preclinical)
In the context of preclinical drug discovery, molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor or enzyme. This method is crucial for understanding the potential biological activity of a compound like this compound.
The process of molecular docking involves:
Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and this compound are prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.
Sampling of Ligand Conformations and Orientations: A docking algorithm explores a wide range of possible conformations of the ligand and its orientations within the binding site of the receptor.
Scoring: A scoring function is used to estimate the binding affinity for each docked pose. The poses are then ranked based on their scores to identify the most likely binding mode.
For this compound, docking studies could be performed against a variety of biological targets to explore its potential as a therapeutic agent. The results of these studies would provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
An illustrative data table from a hypothetical docking study is presented below:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Monoamine Oxidase B | -7.2 | Tyr398, Tyr435, Ile199 |
| Acetylcholinesterase | -6.8 | Trp84, Tyr334, Phe330 |
Predictive Models for Stereoselectivity in Synthetic Reactions
The synthesis of a chiral molecule like this compound often involves stereoselective reactions, where one stereoisomer is formed in preference to others. Computational models can be developed to predict the stereoselectivity of such reactions, which is of great importance for designing efficient synthetic routes.
These predictive models can be based on a variety of computational approaches, including:
Transition State Theory: Quantum chemical calculations can be used to locate the transition state structures for the formation of different stereoisomers. The relative energies of these transition states can then be used to predict the stereochemical outcome of the reaction.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the stereoselectivity of a reaction with various molecular descriptors of the reactants and catalysts. These models can be trained on a dataset of known reactions and then used to predict the stereoselectivity of new reactions.
Machine Learning: Machine learning algorithms can be trained on large datasets of stereoselective reactions to learn the complex relationships between reaction conditions and stereochemical outcomes. These models can then be used to predict the stereoselectivity of new reactions with high accuracy.
By applying these predictive models to the synthesis of this compound, chemists can screen different catalysts and reaction conditions in silico to identify those that are most likely to yield the desired stereoisomer with high selectivity.
Applications of 2r 3 Cyclohexylbutan 2 Amine in Chemical and Synthetic Research
Chiral Building Block in Asymmetric Synthesis
The inherent chirality of (2R)-3-Cyclohexylbutan-2-amine makes it a valuable starting material, often referred to as a chiral building block, in the synthesis of enantiomerically pure compounds. The presence of both a bulky cyclohexyl group and stereogenic centers allows for significant steric influence in chemical transformations, which is a key principle in achieving high levels of stereoselectivity.
Precursor for Complex Organic Molecules
As a chiral precursor, this compound can be incorporated into the carbon skeleton of a target molecule, transferring its chirality. The amine functional group provides a reactive handle for a variety of chemical modifications, such as acylation, alkylation, and reductive amination. These reactions allow for the elongation of the carbon chain and the introduction of new functionalities, leading to the construction of more complex and stereochemically defined molecules. The specific stereoisomer of the starting amine dictates the absolute configuration of the final product.
Role in the Synthesis of Chiral Auxiliaries
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. This compound can serve as a precursor for the synthesis of such auxiliaries. By reacting the amine with a suitable prochiral substrate, a new chiral molecule is formed where the stereogenic centers of the amine direct subsequent reactions. For instance, amides derived from this chiral amine can influence the stereoselectivity of enolate alkylations or aldol (B89426) reactions.
Table 1: Examples of Chiral Auxiliaries Derived from Primary Amines
| Chiral Auxiliary Type | General Structure | Typical Application |
| Evans' Oxazolidinones | Stereoselective Aldol Reactions | |
| SAMP/RAMP Hydrazones | Asymmetric Alkylation of Ketones | |
| Sulfinamides | Asymmetric Synthesis of Amines |
Note: This table provides general examples of chiral auxiliaries derived from primary amines. Specific data for auxiliaries derived from this compound is not widely reported.
Ligand Development in Asymmetric Catalysis
In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The catalyst typically consists of a metal center and a chiral ligand. The ligand's stereochemistry creates a chiral environment around the metal, influencing the stereochemical outcome of the catalyzed reaction. Derivatives of this compound have the potential to be developed into effective chiral ligands.
Organocatalytic Applications
Organocatalysis refers to the use of small organic molecules as catalysts. Chiral amines and their derivatives are a prominent class of organocatalysts. For example, they can activate substrates through the formation of enamines or iminium ions, leading to highly enantioselective carbon-carbon bond-forming reactions. While specific applications of this compound in this context are not extensively documented, its structural features are analogous to other amines that have proven successful in organocatalysis.
Metal-Catalyzed Asymmetric Transformations
The amine functionality of this compound can be modified to create ligands that can coordinate with various transition metals. For example, it can be converted into Schiff bases, phosphoramidites, or other multidentate ligands. The resulting metal complexes can then be employed as catalysts in a range of asymmetric transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions. The stereochemical outcome of these reactions would be directly influenced by the chirality of the this compound backbone.
Table 2: Potential Metal-Catalyzed Asymmetric Transformations Using Chiral Amine-Derived Ligands
| Reaction Type | Metal Catalyst | Potential Product |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Chiral Alcohols, Amines |
| Asymmetric Hydrosilylation | Rhodium, Palladium | Chiral Alcohols |
| Asymmetric Cross-Coupling | Palladium, Nickel | Chiral Biaryls, Alkylated Arenes |
Note: This table illustrates the types of reactions where chiral ligands are crucial. Specific research detailing the use of this compound-derived ligands is limited.
Probe Compound for Biochemical Pathway Elucidation (Non-Therapeutic)
In biochemical research, small molecules can be used as probes to study and understand complex biological pathways. A probe compound ideally interacts with a specific biological target, such as an enzyme or a receptor, to elicit a measurable response. While the therapeutic applications are outside the scope of this article, the use of this compound as a non-therapeutic probe could be envisioned. Its specific stereochemistry and lipophilic cyclohexyl group might lead to selective interactions with biological macromolecules. For instance, it could be used to probe the active site of an enzyme or to study the stereochemical requirements of a biological transporter. However, specific studies employing this compound for this purpose have not been prominently reported in scientific literature.
Precursor in the Synthesis of Specialty Chemicals and Advanced Materials (Non-Biological Applications)
Extensive research into the applications of this compound reveals a significant gap in the scientific literature regarding its specific use as a precursor for non-biological specialty chemicals and advanced materials. Despite its intriguing molecular architecture, which combines a chiral amine with a bulky cyclohexyl group, documented examples of its incorporation into materials such as polymers, liquid crystals, or other advanced materials are not available in the public domain.
The structural characteristics of this compound suggest its potential utility in several areas of materials science. Chiral amines are fundamentally important in asymmetric synthesis and can be incorporated into polymeric structures to create chiral stationary phases for chromatography or as components of chiral catalysts. The presence of the cyclohexyl group could impart desirable properties such as thermal stability and specific solubility characteristics to a material.
However, without specific studies or published research, any discussion of its application in the synthesis of specialty chemicals and advanced materials remains speculative. The following subsections outline potential, yet currently undocumented, areas of application based on the general chemical properties of similar chiral amines.
Potential as a Monomer for Chiral Polymers
Theoretically, the amine functionality of this compound allows it to be a monomer in polymerization reactions, such as in the formation of polyamides or polyimides. The resulting polymers would possess chiral centers, which could be useful in applications like chiral recognition and separation.
Table 1: Hypothetical Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Potential Polymer Characteristics |
| Polyamide | Diacyl Chloride | Chiral, potentially high thermal stability |
| Polyimide | Dianhydride | Chiral, high performance |
Note: This table is theoretical and not based on published research findings.
Potential as a Chiral Dopant in Liquid Crystals
Chiral molecules are often used as dopants to induce helical structures in nematic liquid crystals, leading to the formation of cholesteric phases. The chirality and shape of this compound could make it a candidate for such applications, potentially influencing the pitch of the helical structure.
Table 2: Potential Properties as a Chiral Dopant
| Property | Predicted Influence of this compound |
| Helical Twisting Power (HTP) | Dependent on molecular interactions with the liquid crystal host |
| Solubility | The cyclohexyl group may enhance solubility in nonpolar liquid crystal media |
Note: This table is speculative and not supported by experimental data.
Future Directions and Emerging Research Avenues for 2r 3 Cyclohexylbutan 2 Amine
Development of Sustainable and Green Synthetic Routes
The future synthesis of (2R)-3-Cyclohexylbutan-2-amine will likely be guided by the principles of green chemistry, moving away from classical methods that may involve stoichiometric reagents and harsh conditions. rsc.org Modern approaches to chiral amine synthesis prioritize atom economy, reduced waste, and the use of renewable resources and catalysts. rsc.orghims-biocat.eu
Biocatalysis: One of the most promising green routes is biocatalysis. Enzymes such as ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) offer high stereoselectivity under mild, aqueous conditions. nih.govmanchester.ac.uk A potential biocatalytic route to this compound could involve the asymmetric amination of a corresponding ketone precursor. The use of whole-cell biocatalysts is also an advancing area, which can simplify processes by providing necessary cofactors in situ. acs.org
Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of imines is another highly efficient and atom-economical strategy for producing chiral amines. acs.orgacs.org This method avoids the generation of stoichiometric byproducts, with hydrogen gas being the only reagent. acs.org Furthermore, the "hydrogen borrowing" or "hydrogen transfer" strategy represents an elegant approach where an alcohol is temporarily oxidized to a ketone in situ, which then undergoes reductive amination, with water as the only byproduct. thieme-connect.de
The table below outlines potential green synthetic strategies applicable to the synthesis of this compound.
| Synthetic Strategy | Catalyst Type | Key Advantages |
| Biocatalytic Reductive Amination | Transaminases, Amine Dehydrogenases | High enantioselectivity, mild reaction conditions, aqueous media. nih.govwiley.com |
| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Iridium, Rhodium) | High atom economy, minimal waste, high efficiency. acs.orgacs.org |
| Hydrogen Borrowing | Transition metal catalysts (e.g., Iridium, Ruthenium) | Use of alcohols as starting materials, water as the only byproduct. thieme-connect.de |
| Multi-component Reactions | Organocatalysts or metal catalysts | Increased molecular complexity in a single step, high efficiency. acsgcipr.org |
Integration with Advanced Analytical Platforms and High-Throughput Screening
As with any chiral compound, the development of robust analytical methods to determine enantiomeric purity is crucial. For this compound, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) would be the standard for enantioselective analysis. mdpi.com
High-Throughput Screening (HTS): In the context of discovering new applications for this compound, for instance as a catalyst, high-throughput screening (HTS) methodologies would be invaluable. HTS allows for the rapid screening of numerous reaction conditions or substrates. enamine.net A novel HTS protocol has been developed for α-chiral primary amines that combines a fluorescent indicator displacement assay to determine concentration and a circular dichroism (CD) active Fe(II) complex to determine enantiomeric excess. nih.gov Such innovative analytical workflows could be adapted for secondary amines like this compound, enabling the rapid optimization of reactions where it might be used as a catalyst or to assess the outcomes of synthetic libraries built around its scaffold. nih.govnih.gov
The following table summarizes advanced analytical and screening platforms relevant for the future study of this compound.
| Platform | Application | Potential Insights |
| Chiral HPLC | Enantiomeric purity determination | Accurate measurement of enantiomeric excess (ee) in synthesis and resolution processes. mdpi.com |
| High-Throughput Screening (HTS) | Rapid screening of catalytic activity or biological interactions | Identification of optimal reaction conditions, discovery of new applications. enamine.net |
| Circular Dichroism (CD) Spectroscopy | High-throughput determination of enantiomeric excess | Rapid assessment of stereoselectivity in asymmetric reactions. nih.gov |
| Mass Spectrometry with Chiral Modifiers | Chiral analysis | Alternative or complementary method to chiral HPLC for enantiomeric differentiation. |
Exploration of Novel Catalytic and Reagent Applications in Chemical Research
The structural features of this compound, particularly its chirality and the steric bulk of the cyclohexyl group, suggest its potential utility in asymmetric synthesis.
Chiral Resolving Agent: Chiral amines are frequently used as resolving agents to separate racemic mixtures of chiral acids through the formation of diastereomeric salts, which can then be separated by crystallization. libretexts.orgwikipedia.orglibretexts.org this compound could be investigated for its efficacy in resolving a variety of racemic carboxylic acids.
Organocatalysis: Chiral primary and secondary amines have emerged as powerful organocatalysts for a wide range of asymmetric transformations. alfachemic.comrsc.orgrsc.org They can activate substrates through the formation of enamine or iminium ion intermediates. Given its structure, this compound could potentially catalyze reactions such as:
Asymmetric Aldol (B89426) Reactions: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.
Asymmetric Mannich Reactions: For the synthesis of chiral β-amino carbonyl compounds. alfachemic.com
Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. alfachemic.com
The bulky cyclohexyl group could impart unique selectivity in these transformations compared to existing catalysts.
Advanced Computational Approaches for Predictive Modeling and Rational Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new catalysts and functional molecules. advancedsciencenews.comrsc.org For a molecule like this compound, computational methods can be applied even before its synthesis and testing.
Predictive Modeling: Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to predict the most stable conformation of the amine and its transition states when acting as a catalyst. chiralpedia.com This allows for the prediction of stereochemical outcomes in potential catalytic applications, guiding experimental efforts towards the most promising avenues. advancedsciencenews.com
Rational Design: If this compound shows promise as an organocatalyst, computational modeling can be used for its rational redesign to improve its efficacy and selectivity. rsc.orgresearchgate.net By understanding the non-covalent interactions between the catalyst and the substrates at the molecular level, modifications to the amine's structure can be proposed to enhance its performance. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern catalyst development. chiralpedia.com
The table below lists computational approaches that could be applied to investigate this compound.
| Computational Method | Application | Objective |
| Density Functional Theory (DFT) | Calculation of transition state energies | Predict enantioselectivity in asymmetric catalysis. chiralpedia.com |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions | Understand the dynamic behavior and conformational preferences that influence selectivity. chiralpedia.com |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling of catalytic performance | Develop predictive models for catalyst efficiency based on structural descriptors. |
| in silico Screening | Virtual screening of substrate scope | Identify potential substrates for which the amine may be an effective catalyst. |
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthesis routes for (2R)-3-Cyclohexylbutan-2-amine, and how do reaction conditions influence yield and stereochemical purity?
- Methodological Answer : Synthesis typically involves cyclohexylation of a pre-functionalized butan-2-amine precursor. Key steps include:
- Alkylation : Use of cyclohexyl halides or Grignard reagents under inert atmospheres to minimize side reactions.
- Chiral Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., asymmetric hydrogenation) to achieve the (2R) configuration .
- Purification : Column chromatography with polar stationary phases (e.g., silica gel) and solvent gradients to isolate the product. Yield optimization requires precise temperature control (e.g., -78°C for lithiation steps) and stoichiometric monitoring of reagents .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and chirality of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify cyclohexyl integration (e.g., 6H multiplet at δ 1.0–1.8 ppm) and amine proton environments. NOESY or COSY can confirm spatial proximity of stereogenic centers .
- Chiral HPLC : Use columns with cellulose-based chiral stationary phases (e.g., Chiralpak® IC) and isocratic elution (hexane:isopropanol 90:10) to resolve enantiomers. Retention time comparisons against racemic mixtures validate stereochemical purity .
- Polarimetry : Measure specific optical rotation ([α]) and compare to literature values for (2R)-configured amines .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis and purification to avoid inhalation of volatile intermediates .
- First Aid : Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion. Maintain Safety Data Sheets (SDS) for emergency reference .
Advanced Research Questions
Q. How can computational chemistry methods predict the biological interactions of this compound with neural receptors?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with serotonin or dopamine receptors. Optimize force fields (e.g., AMBER) to account for amine group protonation states .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability and ligand-receptor hydrogen bonding networks .
- Free Energy Calculations : Apply MM/PBSA to estimate binding free energies and validate against in vitro assays (e.g., radioligand displacement) .
Q. What strategies resolve contradictions in purity assessments between HPLC and mass spectrometry (MS) for this compound?
- Methodological Answer :
- Cross-Validation : Use orthogonal methods:
- HPLC-UV/ELSD : Detect non-chromophoric impurities (e.g., residual solvents).
- High-Resolution MS (HRMS) : Confirm molecular ion ([M+H]) accuracy (Δ < 2 ppm) and isotope patterns .
- Spike Recovery Experiments : Introduce known impurities (e.g., diastereomers) to identify co-elution issues in HPLC .
Q. How does the steric bulk of the cyclohexyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of this compound with less bulky analogs (e.g., 3-phenylbutan-2-amine) in SN2 reactions. Use pseudo-first-order kinetics and Eyring plots to quantify steric effects .
- DFT Calculations : Analyze transition-state geometries (e.g., bond angles, steric hindrance) using Gaussian 16 to correlate steric parameters (e.g., A-values) with activation energies .
Data Presentation and Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
